BenchChemオンラインストアへようこそ!

2-(3-{[(Tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetic acid

Peptide synthesis Chiral building blocks Analytical characterization

2-(3-{[(Tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetic acid (CAS 876624-49-6, MFCD24533416) is a racemic, Boc-protected, seven-membered lactam-bearing amino acid derivative with molecular formula C13H22N2O5 and molecular weight 286.32 g/mol. It belongs to the class of conformationally constrained peptidomimetic building blocks known as Freidinger lactams, specifically the 2-oxoazepane-1-acetic acid scaffold, and is used in medicinal chemistry for the synthesis of protease inhibitors and peptide turn mimetics.

Molecular Formula C13H22N2O5
Molecular Weight 286.328
CAS No. 876624-49-6
Cat. No. B2959292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-{[(Tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetic acid
CAS876624-49-6
Molecular FormulaC13H22N2O5
Molecular Weight286.328
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCCCN(C1=O)CC(=O)O
InChIInChI=1S/C13H22N2O5/c1-13(2,3)20-12(19)14-9-6-4-5-7-15(11(9)18)8-10(16)17/h9H,4-8H2,1-3H3,(H,14,19)(H,16,17)
InChIKeyJABSORAZQPYNMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-{[(Tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetic acid (CAS 876624-49-6): Procurement-Relevant Identity and Class Placement


2-(3-{[(Tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetic acid (CAS 876624-49-6, MFCD24533416) is a racemic, Boc-protected, seven-membered lactam-bearing amino acid derivative with molecular formula C13H22N2O5 and molecular weight 286.32 g/mol . It belongs to the class of conformationally constrained peptidomimetic building blocks known as Freidinger lactams, specifically the 2-oxoazepane-1-acetic acid scaffold, and is used in medicinal chemistry for the synthesis of protease inhibitors and peptide turn mimetics [1]. Its defining structural features are the Boc-protected 3-amino group, the 2-oxoazepane (caprolactam) ring, and the N1-acetic acid side chain [2].

Why Generic Substitution of CAS 876624-49-6 Fails: Protecting-Group Chemistry and Ring-Size Conformational Constraints


In-class substitution of 2-(3-{[(Tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetic acid with its unprotected amine, Fmoc-protected, or different ring-size analogs is not trivial because the Boc group dictates orthogonal deprotection conditions (acid-labile, stable to piperidine) that are incompatible with Fmoc chemistry workflows, while the seven-membered azepane ring enforces distinct conformational preferences compared to five- or six-membered lactams [1]. The Núñez-Villanueva et al. (2011) study demonstrated that 2-oxoazepane-containing quaternary amino acids drive the adoption of β-turn secondary structures when incorporated into model dipeptides, as evidenced by NMR and molecular modeling; replacement with a six-membered piperidine ring abolishes this β-turn-inducing property, leading to fundamentally different peptidomimetic topologies [2]. Furthermore, the racemic nature of CAS 876624-49-6 versus the single (S)-enantiomer CAS 79839-29-5 introduces differential optical activity and potentially divergent biological recognition if the target binding site is stereosensitive .

Quantitative Differentiation Evidence for 2-(3-{[(Tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetic acid (CAS 876624-49-6) Versus Closest Analogs


Racemic Boc-2-Oxoazepane Acetic Acid vs. (S)-Enantiomer: Purity and Optical Rotation Specification

The racemic mixture (CAS 876624-49-6) is supplied at 95% standard purity with batch-specific NMR, HPLC, and GC analytical documentation, whereas the (S)-enantiomer (CAS 79839-29-5) is available at ≥97% purity (NMR) with a defined specific optical rotation of [α]D20 = +26 ± 3° (C=1 in CHCl3) . The racemate lacks optical activity, making it unsuitable for stereosensitive applications, while the enantiomer provides a quantifiable chiral identity essential for asymmetric synthesis .

Peptide synthesis Chiral building blocks Analytical characterization

Boc- vs. Fmoc-Protected 2-Oxoazepane Acetic Acid: Orthogonal Deprotection Compatibility

The Boc protecting group on 2-(3-{[(Tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetic acid is removed under acidic conditions (typically 25–50% TFA in DCM), whereas the Fmoc analog (CAS 142855-79-6) requires basic deprotection with 20% piperidine in DMF [1]. This fundamental chemical orthogonality means that the Boc compound is exclusively compatible with Boc/Benzyl solid-phase peptide synthesis (SPPS) strategies, while the Fmoc analog is restricted to Fmoc/tBu SPPS; the two cannot be used interchangeably in a given synthetic protocol without compromising protecting-group integrity . The Fmoc analog is priced at approximately £293 per gram (Fluorochem, 2026), reflecting the higher cost of the Fmoc chromophore compared to the Boc moiety .

Solid-phase peptide synthesis Protecting group strategy Synthetic chemistry

Seven-Membered vs. Five-Membered Boc-Lactam Acetic Acid: Conformational Preference and β-Turn Induction

Quaternary α,α-2-oxoazepane amino acids (derived from the same scaffold as CAS 876624-49-6) have been shown by NMR and molecular modeling to drive the adoption of β-turn secondary structures when incorporated into model dipeptides [1]. In contrast, the five-membered pyrrolidine analog (Boc-3-amino-2-oxopyrrolidine-1-acetic acid, CAS 79839-26-2, MW 258.27) is structurally more constrained and preferentially induces a different turn geometry (type VI β-turn) [2]. The seven-membered azepane ring provides greater conformational flexibility, allowing adaptation to deeper or more complex binding pockets compared to the rigid five-membered ring .

Peptidomimetics Beta-turn mimetics Conformational analysis

Boc-2-Oxoazepane Acetic Acid as a Precursor for Factor Xa and STAT3 Inhibitor Synthesis: Validated Downstream Utility

The Fmoc analog of this compound (Fmoc-(3S)-3-amino-1-carboxymethylcaprolactame) is explicitly cited in the synthesis of unsubstituted piperazinone-based transition state factor Xa inhibitors and peptidomimetic STAT3 inhibitors, with reported STAT3 SH2 domain binding IC50 values of 123 nM for certain elaborated derivatives . Following Boc deprotection of CAS 876624-49-6, the resulting free amine can be similarly elaborated to access identical chemotypes, establishing the Boc-protected racemate as a versatile entry point into two distinct, therapeutically relevant inhibitor series [1].

Factor Xa inhibitors STAT3 inhibitors Drug discovery intermediates

Racemic vs. Enantiopure Building Block: Differential Purity and Cost-Efficiency for Scale-Up

The racemic mixture (CAS 876624-49-6, 95% purity) is produced via a non-stereoselective synthetic route that avoids chiral resolution steps, resulting in a more cost-efficient building block for early-stage discovery where stereochemistry is not critical . The (S)-enantiomer (CAS 79839-29-5, ≥97% purity, [α]D20 = +26 ± 3°) requires chiral synthesis or resolution, commanding a higher price but delivering the enantiopurity required for late-stage lead optimization and asymmetric synthesis . Analytical batch-release data for the racemate includes NMR, HPLC, and GC, providing multi-dimensional identity and purity confirmation .

Process chemistry Scale-up Cost-efficiency

Optimal Procurement and Deployment Scenarios for 2-(3-{[(Tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetic acid (CAS 876624-49-6)


Early-Stage Discovery of Factor Xa Inhibitors Using a Racemic Boc-Protected Scaffold

Medicinal chemistry teams initiating a factor Xa inhibitor program can procure the racemic Boc-protected intermediate (CAS 876624-49-6) for cost-efficient parallel synthesis of piperazinone-based transition state analog libraries. Following Boc deprotection, elaboration following literature protocols has yielded inhibitors with IC50 < 1 nM against factor Xa, providing a validated starting point [1]. The racemic nature is acceptable during hit identification, as enantiomeric separation can be deferred to the lead optimization phase.

Boc/Benzyl Solid-Phase Peptide Synthesis of Conformationally Constrained β-Turn Peptidomimetics

Researchers employing Boc/Benzyl SPPS chemistry should select CAS 876624-49-6 over the Fmoc analog, as the Boc group is orthogonal to the benzyl-based side-chain protection strategy [2]. Incorporation of the 2-oxoazepane scaffold into peptide sequences leverages its demonstrated ability to induce β-turn conformations, as established by NMR studies on model dipeptides [3]. This scenario is incompatible with the Fmoc analog due to the acidic deprotection conditions required for Boc removal.

Asymmetric Synthesis of STAT3 Inhibitors Requiring Enantiopure Building Block

For projects targeting the STAT3 SH2 domain, where stereochemistry at the 3-position of the azepane ring may influence binding (reported IC50 = 123 nM for elaborated derivatives), the (S)-enantiomer (CAS 79839-29-5, [α]D20 = +26 ± 3°) should be procured instead of the racemic mixture [4]. The defined optical rotation provides batch-to-batch chiral consistency essential for reproducible SAR. The racemate (CAS 876624-49-6) serves as a preliminary scouting tool, but the enantiomer is mandatory for lead optimization.

Cost-Optimized Scale-Up of Achiral Intermediates for Process Chemistry

Process chemistry groups requiring multi-gram quantities of the 2-oxoazepane-1-acetic acid scaffold for downstream functionalization can leverage the racemic mixture's broader supplier base and lower unit cost relative to the (S)-enantiomer . The 95% purity specification with NMR, HPLC, and GC batch-release data ensures reproducible downstream chemistry, and the racemate's lack of optical activity simplifies analytical quality control for non-stereospecific transformations.

Quote Request

Request a Quote for 2-(3-{[(Tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.